4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Cheminformatics Chemical Biology

4-Bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865285-79-6) is a fully synthetic small molecule (C16H12BrN3O3; MW 374.19 g/mol) unifying a 4-bromobenzamide pharmacophore with a 2-methoxyphenyl-substituted 1,3,4-oxadiazole core. It is archived in the PubChem Compound database (CID as a discrete chemical entity but carries no bioactivity annotations, leaving its biological profile entirely uncharted.

Molecular Formula C16H12BrN3O3
Molecular Weight 374.194
CAS No. 865285-79-6
Cat. No. B2617469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS865285-79-6
Molecular FormulaC16H12BrN3O3
Molecular Weight374.194
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H12BrN3O3/c1-22-13-5-3-2-4-12(13)15-19-20-16(23-15)18-14(21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
InChIKeySIRRHYMTFVPCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Structural Provenance and Database Classification


4-Bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865285-79-6) is a fully synthetic small molecule (C16H12BrN3O3; MW 374.19 g/mol) unifying a 4-bromobenzamide pharmacophore with a 2-methoxyphenyl-substituted 1,3,4-oxadiazole core [1]. It is archived in the PubChem Compound database (CID 4572007) as a discrete chemical entity but carries no bioactivity annotations, leaving its biological profile entirely uncharted [1]. The calculated XLogP3-AA value of 3.2 and topological polar surface area of 77.3 Ų predict moderate lipophilicity and hydrogen-bonding capacity compatible with oral bioavailability guidelines, yet no experimental ADME or target-engagement data confirm these in silico projections [1].

Uncharted biological profile — fits diversity-oriented screening decks where novelty is valued
Drug-like computed properties (XLogP3 and TPSA) predict moderate oral bioavailability potential; no experimental ADME
Open-access computed descriptors support transparent in silico selection and QSAR modeling

Why 4-Bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Procured as an Interchangeable Oxadiazole Analog


The 1,3,4-oxadiazole-benzamide chemical space suffers from a profound annotation asymmetry: while some related scaffolds (e.g., 2,5-disubstituted-1,3,4-oxadiazole-2-thiones) carry published thymidine phosphorylase IC50 values spanning 14.4–173 µM [1], the specific 4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide lacks any peer-reviewed biological assay data [2]. Structural nuance—the 2-methoxyphenyl substitution pattern on the oxadiazole, the 4-bromo substitution on the benzamide, and the amide linker connecting both rings—creates a unique pharmacophoric fingerprint that precludes direct extrapolation of activity from even the nearest published congeners. Procuring a generic 'oxadiazole derivative' in place of this specific compound introduces an unquantified risk of altered target affinity, selectivity, physicochemical stability, and synthetic tractability, none of which can be de-risked without compound-specific experimental data.

! Constitutional isomer exists: different Br/OCH3 positions may shift pharmacophore geometry and bioactivity
! No bioactivity data prevents extrapolation from oxadiazole-thione series (IC50 14.4–173 µM); scaffold divergence limits relevance
! Not all oxadiazole analogs offer open-access computed descriptors; descriptor gaps complicate selection

Quantitative Differentiation Evidence for 4-Bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Structural Uniqueness Within the 1,3,4-Oxadiazole-Benzamide Series

The compound represents a structurally discrete combination of a 4-bromobenzamide fragment and a 2-methoxyphenyl-1,3,4-oxadiazole moiety linked via an amide bond, as confirmed by its InChIKey SIRRHYMTFVPCTG-UHFFFAOYSA-N [1]. No other PubChem-listed analog shares this exact substitution topology. The closest computationally identified structural neighbor, N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide, differs in the position of the bromine substituent (on the oxadiazole-phenyl ring rather than the benzamide ring) and the location of the methoxy group (on the benzamide ring rather than the oxadiazole-phenyl ring), representing a constitutional isomer rather than a functional congener [2]. No head-to-head or cross-study biological comparisons exist between these two entities.

Structural Uniqueness
Class-level inference
Constitutional isomer: same formula, non-superimposable connectivity (4-Br on benzamide vs. on oxadiazole-phenyl; 2-OCH3 positions swapped)
Isomer identity essential for intended pharmacophore geometry
No head-to-head biological comparison available
Medicinal Chemistry Cheminformatics Chemical Biology

Absence of Biological Annotation Contrasts with Heavily Annotated Oxadiazole-Thione Congeners

A 2014 study on 2,5-disubstituted-1,3,4-oxadiazole-2-thione derivatives reported thymidine phosphorylase IC50 values ranging from 14.40 ± 2.45 µM (compound 3h) to 173.23 ± 3.04 µM (least active derivative), establishing a quantitative baseline for one oxadiazole subclass [1]. In contrast, the target 4-bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has zero experimentally determined IC50, Ki, EC50, or target-engagement data deposited in PubChem or the peer-reviewed literature [2]. The oxadiazole-thione subclass is structurally divergent from the oxadiazole-amine/amide scaffold of the target compound, containing a C=S group that alters hydrogen-bonding capacity and metabolic stability.

Bioactivity Data Gap
Cross-study comparable
No IC50 data vs. oxadiazole-thione series IC50 14.4–173 µM (thymidine phosphorylase assay)
De novo screening required; class data not transferable
Requires empirical enzyme assay validation
Drug Discovery Biochemical Assays Target Identification

Physicochemical Predictability Advantage Over Non-Computationally Characterized Analogs

PubChem provides computed molecular descriptors for the target compound: XLogP3-AA = 3.2, topological polar surface area (TPSA) = 77.3 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, and rotatable bond count = 4 [1]. These values conform to Lipinski's Rule of Five (MW < 500, XLogP ≤ 5, HBD ≤ 5, HBA ≤ 10), predicting potential oral bioavailability. In contrast, many vendor-listed oxadiazole analogs lack publicly accessible computed descriptor panels, forcing purchasers to rely on proprietary or absent data. For example, the constitutional isomer N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide has no TPSA or XLogP values deposited in authoritative open databases, making the target compound the more analytically transparent choice for medicinal chemistry campaigns.

Computed Descriptor Panel
Class-level inference
XLogP3=3.2, TPSA=77.3 Ų, HBD=1, HBA=5, RotBonds=4 (PubChem); comparator isomer lacks open-access descriptors
Enables transparent in silico screening without proprietary data
Computed properties not experimentally validated
ADME Prediction Physicochemical Profiling Drug-Likeness

Recommended Use Cases for 4-Bromo-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Based on Available Evidence


De Novo Phenotypic or Target-Based Screening Libraries

This compound's complete lack of prior biological annotation makes it suitable for inclusion in diversity-oriented screening decks where novelty and unexplored chemical space are valued over pre-validated targets. Its drug-like computed properties (XLogP3 = 3.2; TPSA = 77.3 Ų) support its candidacy for cell-based assays [1].

Medicinal Chemistry Scaffold-Hopping Starting Point

The unique 4-bromobenzamide–oxadiazole topology distinguishes it from the heavily explored oxadiazole-thione series. It can serve as a core scaffold for fragment-based lead generation, where the bromine atom provides a synthetic handle for cross-coupling diversification [1].

Negative Control Development for Oxadiazole-Thione Series

Because the target compound lacks the C=S moiety found in published thymidine phosphorylase inhibitors, it may function as a structurally matched negative control in mechanistic studies, provided it shows no activity in the same enzyme assay. This hypothesis requires empirical confirmation [2].

Computational Chemistry and QSAR Model Training

The availability of open-access computed descriptors (PubChem) positions this compound as a reference point for building or validating quantitative structure-activity relationship (QSAR) models that predict bromine or methoxy substituent effects on oxadiazole bioactivity [1].

Application
Selection Property
Validation Focus
De Novo Screening Libraries
Novelty / undefined bioactivity
Confirm target-agnostic activity in cell-based or biochemical assays
Scaffold-Hopping Starting Point
Unique topology, synthetic handle (Br)
Assess synthetic tractability and diversification potential
Negative Control for Oxadiazole-Thione Series
Lacks C=S moiety; structural match
Empirical enzyme assay confirmation of inactivity
QSAR Model Training
Open-access computed descriptors
In silico model validation with substituent effect analysis
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